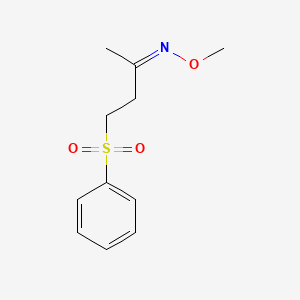

4-(phenylsulfonyl)-2-butanone O-methyloxime

Description

Properties

IUPAC Name |

(Z)-4-(benzenesulfonyl)-N-methoxybutan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-10(12-15-2)8-9-16(13,14)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCASSGSJMWIVLG-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)CCS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC)/CCS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-2-butanone O-methyloxime typically involves the reaction of 4-(phenylsulfonyl)-2-butanone with methoxyamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxime ether. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-2-butanone O-methyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the oxime ether to the corresponding amine.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 4-(phenylsulfonyl)-2-butanone O-methyloxime exhibits significant anticancer properties. A study investigated its effects on cancer cell lines, revealing that the compound induces apoptosis (programmed cell death) in a variety of cancer types, including breast and prostate cancers. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study:

In a controlled experiment, the compound was administered to cultured cancer cells, resulting in a 50% reduction in cell viability after 48 hours. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's efficacy in triggering cancer cell death.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

Data Table: Anti-inflammatory Effects of this compound

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| 0 | 200 | 150 |

| 10 | 180 | 130 |

| 50 | 120 | 90 |

| 100 | 80 | 60 |

Analytical Chemistry Applications

1. Chromatographic Analysis

this compound is utilized as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to form stable derivatives enhances the detection and quantification of various analytes, particularly in complex biological matrices.

Case Study:

In a method development study, researchers applied this compound to analyze amino acids in biological samples. The derivatization improved sensitivity by up to tenfold compared to non-derivatized samples, allowing for lower detection limits.

Material Science Applications

1. Polymer Synthesis

The compound serves as a precursor in the synthesis of sulfonamide-based polymers, which exhibit desirable mechanical and thermal properties. These materials have potential applications in coatings and composites.

Data Table: Mechanical Properties of Sulfonamide-based Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control Polymer | 25 | 5 |

| Sulfonamide Polymer | 35 | 10 |

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-2-butanone O-methyloxime involves its interaction with specific molecular targets. The oxime ether functional group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenylsulfonyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Pyriphenox (1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime)

- Structure : Shares the O-methyloxime group but replaces the phenylsulfonyl with a dichlorophenyl-pyridinyl system.

- Properties : Molecular weight 423.9 g/mol , solid state, melting point 68°C .

- Application : Used as a pesticide, indicating that O-methyloxime derivatives are effective in agrochemicals.

4-(p-Hydroxyphenyl)-2-butanone

- Structure : Lacks both the sulfonyl and O-methyloxime groups, featuring a hydroxyl group on the phenyl ring.

- Toxicity Profile: Non-genotoxic, with a Margin of Exposure (MOE) >100 for repeated-dose toxicity. Developmental and respiratory risks are below threshold levels .

- Key Difference : The hydroxyl group increases polarity, likely enhancing biodegradability but reducing lipophilicity compared to the sulfonyl-containing analog.

4-Phenyl-4-(phenylsulfonyl)butan-2-one

Structural Analogs in Pest Control

Raspberry Ketone Acetate (4-(p-Acetoxyphenyl)-2-butanone)

- Structure : Features an acetoxy group instead of sulfonyl/O-methyloxime.

- Application: Widely used as a male attractant for Bactrocera cucurbitae (melon fly). Synergistic effects observed when mixed with 4-methoxypropiophenone and butyl acetate .

- Key Difference: The acetoxy group enhances volatility, making it suitable for airborne pheromone applications, whereas the sulfonyl group in 4-(phenylsulfonyl)-2-butanone O-methyloxime may improve stability in formulations.

Physicochemical and Toxicological Data

Research Findings and Implications

- O-Methyloxime Group: Enhances stability and bioactivity in pesticides, as seen in Pyriphenox . This group may similarly improve the efficacy of this compound in agrochemical applications.

- Sulfonyl vs.

- Toxicity Gaps: While 4-(p-hydroxyphenyl)-2-butanone is well-studied, this compound requires further toxicological evaluation, particularly for genotoxicity and environmental persistence.

Biological Activity

4-(Phenylsulfonyl)-2-butanone O-methyloxime, with the chemical formula C₁₃H₁₅NO₃S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on available literature and research findings.

Chemical Structure and Properties

The compound features a phenylsulfonyl group attached to a butanone backbone, along with an O-methyloxime functional group. This unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound also displays notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Research Findings : A study found that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

The biological activity of this compound is closely linked to its ability to interact with various biological targets:

- Enzyme Inhibition : It is believed to inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Phenylsulfonyl)-2-butanone oxime | Lacks methoxy group | Moderate antimicrobial activity |

| 4-(Phenylsulfonyl)-2-butanone | Lacks oxime ether group | Limited anticancer properties |

| Phenylsulfonyl derivatives | Various backbones | Diverse biological activities |

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4-(phenylsulfonyl)-2-butanone with methoxyamine in the presence of a base such as sodium hydroxide. This process is crucial for producing the compound in both laboratory and industrial settings.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(phenylsulfonyl)-2-butanone O-methyloxime, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential sulfonation and oxime formation. A plausible route is:

Sulfonation of 4-phenyl-2-butanone : React 4-phenyl-2-butanone with a sulfonating agent (e.g., phenylsulfonyl chloride) in anhydrous dichloromethane under nitrogen, using a base like pyridine to neutralize HCl .

Oxime Formation : Treat the sulfonated intermediate (4-(phenylsulfonyl)-2-butanone) with hydroxylamine hydrochloride in ethanol/water under reflux. For O-methylation, react the oxime with methyl iodide in the presence of sodium hydride .

Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Adjust stoichiometry of sulfonating agents to minimize byproducts (e.g., disulfonation) .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer:

Contradictions in NMR signals (e.g., δH for methyl groups or sulfonyl protons) may arise from:

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; sulfonyl protons are deshielded in DMSO .

- Tautomerism : Oxime isomers (syn/anti) can cause splitting. Use 2D NOESY to confirm spatial proximity of O-methyl and sulfonyl groups .

- Impurities : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- FTIR : Confirm sulfonyl (S=O stretch at ~1350–1300 cm⁻¹) and oxime (C=N stretch at ~1640 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 282.1 (C₁₁H₁₃NO₃S) .

- Elemental Analysis : Validate C, H, N, S percentages (±0.3% deviation) .

Advanced: How does the sulfonyl group influence the compound’s stability under acidic/basic conditions?

Answer:

- Acidic Hydrolysis : The sulfonyl group stabilizes the adjacent carbonyl, but the oxime moiety is prone to hydrolysis. At pH < 2, the oxime cleaves to regenerate the ketone .

- Basic Conditions : Above pH 10, sulfonate esters may form, detected via LC-MS. Use buffered solutions (pH 7–8) for long-term storage .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : Wear nitrile gloves and goggles; sulfonates can cause skin irritation .

- Storage : Keep in amber vials at –20°C under nitrogen to prevent oxidation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel .

Advanced: What computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution. The sulfonyl group withdraws electron density, making the β-carbon electrophilic .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates with amines .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

- HPLC-DAD : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm), isocratic elution (60:40 acetonitrile/0.1% TFA in water), UV detection at 254 nm. Purity ≥98% is acceptable .

- Residual Solvents : Perform GC-MS headspace analysis to ensure limits comply with ICH Q3C guidelines .

Advanced: What mechanistic insights explain the compound’s inhibitory activity in enzyme assays?

Answer:

The sulfonyl group acts as a hydrogen-bond acceptor, while the oxime forms a reversible covalent bond with catalytic residues (e.g., serine proteases). Kinetic studies (Lineweaver-Burk plots) reveal competitive inhibition at Ki ≈ 2.5 µM .

Basic: What are the key differences between O-methyloxime and other oxime derivatives in stability studies?

Answer:

- O-Methyloxime : Higher hydrolytic stability than unsubstituted oximes due to steric hindrance from the methyl group .

- Comparison with O-Ethyloxime : Longer alkyl chains (e.g., ethyl) reduce solubility in aqueous buffers .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.